

The Pharmacological Profile of 5F-AB-FUPPYCA: A Technical Guide

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Compound of Interest		
Compound Name:	5F-АВ-Гирруса	
Cat. No.:	B13428830	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **5F-AB-FUPPYCA** is a synthetic cannabinoid and a research chemical. Its pharmacological and toxicological properties are not fully understood. This document is intended for informational purposes for research and professional audiences only and does not endorse or encourage the use of this substance.

Introduction

5F-AB-FUPPYCA (also known as AZ-037) is a pyrazole-based synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market.[1] Its chemical structure, N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, distinguishes it from many other classes of synthetic cannabinoids.[1][2] The CAS Number for **5F-AB-FUPPYCA** is 2044702-46-5.[1][3] It is important to note that the synonym AZ-037 is also used for its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA, which can lead to ambiguity in research findings.[1] This guide focuses on the available pharmacological data for **5F-AB-FUPPYCA** and its closely related isomers.

Receptor Binding and Functional Activity

Direct and comprehensive pharmacological studies on **5F-AB-FUPPYCA** are limited in the peer-reviewed scientific literature.[1] However, research on its structural isomer, **5F-3,5-AB-PFUPPYCA**, provides valuable insights into the potential activity of this class of compounds.



A key study by Deventer et al. (2023) investigated the in vitro intrinsic activity of 5F-3,5-AB-PFUPPYCA at the human cannabinoid receptors CB1 and CB2 using a β -arrestin 2 recruitment assay. The findings from this study are summarized below.

Quantitative Data

Table 1: In Vitro Functional Activity of 5F-3,5-AB-PFUPPYCA at CB1 and CB2 Receptors

Compound	Target Receptor	Assay Type	Potency (EC50)	Efficacy (Emax)
5F-3,5-AB- PFUPPYCA	CB1	β-arrestin 2 Recruitment	Inactive	Not Determined
5F-3,5-AB- PFUPPYCA	CB2	β-arrestin 2 Recruitment	Inactive	Not Determined

Source: Deventer et al., 2023[4][5][6]

The study concluded that 5F-3,5-AB-PFUPPYCA was "essentially inactive at both CB receptors" in this particular assay.[4] It is crucial to highlight that this data pertains to the 3,5-regioisomer. The same study noted that 5,3-regioisomers of related analogs tend to be more active than their 3,5 counterparts, suggesting that **5F-AB-FUPPYCA** (a 5,3-regioisomer) might exhibit different activity.[4][5][7] However, without direct experimental data, this remains speculative.

Experimental Protocols β-Arrestin 2 Recruitment Assay

The following is a generalized protocol based on the methodology described for synthetic cannabinoid analysis.

Objective: To determine the functional activity of a test compound at cannabinoid receptors by measuring the recruitment of β -arrestin 2, a key protein in G-protein coupled receptor (GPCR) desensitization.

Materials:

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- HEK-293 cells stably co-expressing the human CB1 or CB2 receptor and a β -arrestin 2 fusion protein.
- Test compound (e.g., 5F-3,5-AB-PFUPPYCA).
- Reference agonist (e.g., CP55,940).
- Cell culture medium and supplements.
- Assay buffer.
- Detection reagents.
- Microplate reader.

Procedure:

- Cell Culture: Maintain and passage the engineered HEK-293 cell lines according to standard cell culture protocols.
- Cell Plating: Seed the cells into 96- or 384-well microplates at a predetermined density and allow them to attach overnight.
- Compound Preparation: Prepare a dilution series of the test compound and the reference agonist in the assay buffer.
- Assay: a. Remove the cell culture medium from the wells. b. Add the diluted compounds to the respective wells. c. Incubate the plates for a specified period (e.g., 90 minutes) at 37°C.
- Detection: Add the detection reagents according to the manufacturer's instructions. This step
 typically involves a substrate that generates a luminescent or fluorescent signal upon
 interaction with the recruited β-arrestin 2 fusion protein.
- Data Acquisition: Measure the signal using a microplate reader.
- Data Analysis: a. Normalize the data to the response of the reference agonist. b. Plot the concentration-response curves. c. Calculate the EC50 (potency) and Emax (efficacy) values using non-linear regression analysis.



Metabolism

Direct metabolic studies of **5F-AB-FUPPYCA** are not readily available. However, research on other synthetic cannabinoids, including FUPPYCA analogs, provides insights into their likely metabolic pathways.

A study on the in vitro metabolism of 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer using human liver microsomes found that the primary metabolic reactions were oxidations of the cyclohexylmethyl side chain.[8] Another study investigating the contribution of human carboxylesterases (hCES) to the metabolism of several synthetic cannabinoids, including 3,5-AB-5F-FUPPYCA, observed no hydrolysis of the amide linker for this compound under the experimental conditions.[7]

For pentylindole/indazole synthetic cannabinoids, a common metabolic pattern involves hydroxylation of the pentyl chain. For 5-fluoro analogs, major metabolites are often the 5-hydroxypentyl and pentanoic acid derivatives resulting from oxidative defluorination.[9]

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the phase I metabolites of a test compound.

Materials:

- Pooled human liver microsomes (HLM).
- Test compound.
- NADPH regenerating system.
- Phosphate buffer.
- Acetonitrile (for quenching).
- LC-MS/MS system.

Procedure:



- Incubation Preparation: Prepare a mixture of HLM, phosphate buffer, and the test compound in microcentrifuge tubes.
- Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
- Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
- Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
- Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites.

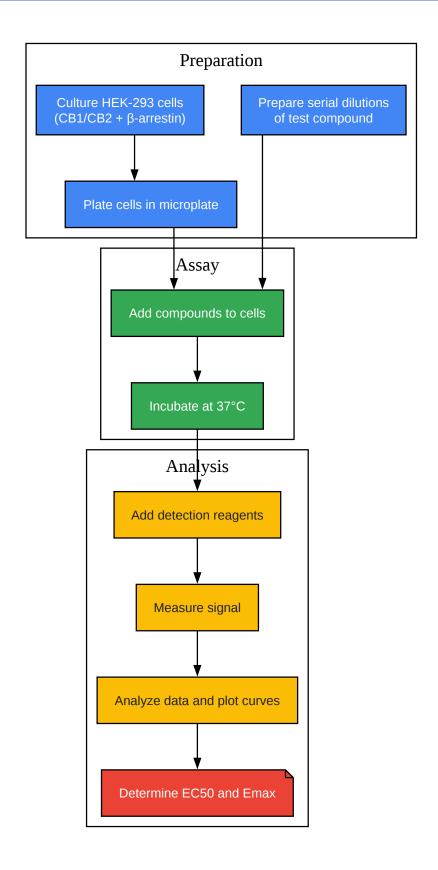
Signaling Pathways and Visualizations

As a presumed cannabinoid receptor agonist, **5F-AB-FUPPYCA** is expected to act on the CB1 and/or CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for CB1 receptor activation is depicted below.

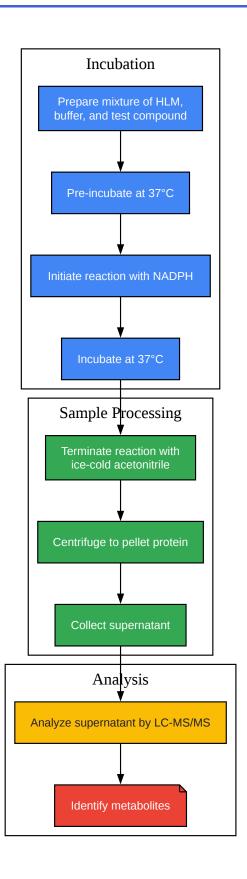












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